N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-15(2,3)11-8-20-13(16-11)18-14-17-12-9(19-4)6-5-7-10(12)21-14/h5-8H,1-4H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLADFKRMYAGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the thiazole ring with tert-butyl halides.
Attachment of the methoxy group: This can be done through nucleophilic substitution reactions using methoxy-containing reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to control the reaction rate and selectivity.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in its antibacterial activity, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death . In cancer therapy, it may interfere with cell division and induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Structural Analogues:
N-[4-(4-Substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine ():
- Replaces the benzothiazole moiety with a triazine ring.
- Bulky substituents (e.g., 4-nitrophenyl) on the thiazole enhance antimicrobial activity (MIC = 4–64 µg/mL) compared to smaller groups .
- Comparison : The tert-butyl group in the target compound may offer similar steric advantages but with improved solubility due to the methoxy group on benzothiazole.
- BT16: 6-Chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine (): Features a chloro-substituted benzothiazole and a nitro-substituted dihydrothiazole. Demonstrated anticancer activity at the NCI, with a melting point of 279–281°C and distinct IR bands (C=N at 1621 cm⁻¹, C-Cl at 693 cm⁻¹) .
- CBK277756: N-(6-Amino-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (): Substitutes the thiazole with a nitrofuran carboxamide. Nitro groups enhance electrophilicity, critical for redox cycling and antiproliferative activity . Comparison: The target compound’s methoxy group may reduce oxidative stress-mediated toxicity while maintaining aromatic stacking interactions.
Physicochemical Properties
Key Data from Analogues:
Anticancer Activity:
- BT16 (): Active in NCI screenings; toxicity assays (Toxi-light) suggest moderate cytotoxicity .
- N-[4-(4-Substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine (): MIC values as low as 4 µg/mL against bacterial strains .
- Target Compound : Predicted to exhibit anticancer activity via benzothiazole-mediated DNA intercalation or kinase inhibition, with reduced toxicity due to methoxy substitution .
Antioxidant and Antimicrobial Potential:
- Thiazole-thiadiazole hybrids () show antioxidant properties via radical scavenging, suggesting the target’s thiazole-amine bridge may confer similar activity .
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of thiazole derivatives and features a complex structure characterized by the presence of a thiazole ring, a tert-butyl group, and a methoxybenzothiazole moiety. The molecular formula is with a molecular weight of approximately 319.45 g/mol .
Synthesis Methods:
The synthesis typically involves multi-step organic reactions:
- Formation of the Thiazole Ring: Reaction of α-haloketones with thiourea under basic conditions.
- Introduction of the Tert-butyl Group: Alkylation of the thiazole ring with tert-butyl halides.
- Attachment of the Methoxy Group: Nucleophilic substitution using methoxy-containing reagents .
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
Antimicrobial Properties
The compound has demonstrated antibacterial and antifungal activities , making it a candidate for developing new antimicrobial agents. In vitro studies have shown that it can disrupt bacterial cell membranes or inhibit essential enzymes critical for bacterial survival .
Anticancer Activity
In preliminary studies, this compound has been evaluated for its anticancer properties . It appears to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, it may inhibit pathways related to tumor growth or induce apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. This interaction can modulate their activity, leading to various cellular responses such as:
- Inhibition of Enzymatic Activity: Disruption of key metabolic pathways in bacteria or cancer cells.
- Membrane Disruption: Causing cell lysis in microbial organisms .
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound:
- Antimicrobial Efficacy Study:
-
Anticancer Mechanism Investigation:
- Research focused on its ability to induce apoptosis in specific cancer cell lines. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
-
Comparative Studies:
- Comparative analysis with similar thiazole derivatives highlighted differences in potency and specificity against microbial strains and cancer cells, underscoring the unique properties imparted by the methoxy group in this compound.
Summary Table of Biological Activities
Q & A
Basic: What synthetic routes are optimal for preparing N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine?
The synthesis typically involves coupling a 4-methoxy-1,3-benzothiazol-2-amine derivative with a tert-butyl-substituted thiazole precursor. Key steps include:
- Reaction conditions : Ethanol or dichloromethane under reflux (80–100°C) with a base like triethylamine to facilitate nucleophilic substitution .
- Catalyst use : No explicit catalyst is required, but stoichiometric ratios (1:1 for amine and aryl halide) are critical for yield optimization .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity .
Basic: How is structural confirmation performed post-synthesis?
Structural validation relies on spectroscopic and crystallographic methods:
- NMR : H NMR (DMSO-d6) reveals aromatic protons (δ 6.4–8.3 ppm), methoxy singlet (~δ 3.7 ppm), and tert-butyl protons (δ 1.3 ppm) .
- IR : Peaks at ~1620 cm (C=N stretch) and ~1340 cm (C-S) confirm thiazole and benzothiazole moieties .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 320–350) align with the compound’s molecular weight (~320–330 g/mol) .
Advanced: How can computational modeling predict biological targets for this compound?
Molecular docking and dynamics simulations are used to identify potential targets:
- Target selection : Prioritize enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) or kinases, as thiazoles often inhibit these .
- Software tools : AutoDock Vina or Schrödinger Suite for docking; GROMACS for dynamics to assess binding stability .
- Validation : Compare predicted binding affinities with experimental SPR (surface plasmon resonance) data (e.g., K values) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Contradictions (e.g., varying IC values in anticancer assays) require:
- Assay standardization : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay) .
- Compound purity verification : HPLC (>98% purity) to rule out impurities affecting activity .
- Orthogonal assays : Confirm results via apoptosis markers (Annexin V) or caspase-3 activation .
Basic: What purification techniques maximize yield and purity?
- Recrystallization : Ethanol/water (3:1 v/v) yields high-purity crystals (mp 275–280°C) .
- Chromatography : Silica gel column with gradient elution (hexane → ethyl acetate) for baseline separation of byproducts .
- TLC monitoring : Use R values (e.g., 0.6–0.7 in ACN/methanol) to track reaction progress .
Advanced: How does X-ray crystallography elucidate this compound’s conformation?
Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution (<1.0 Å) data .
- Refinement : SHELXL for structure solution; hydrogen bonds (e.g., N–H⋯N) stabilize molecular packing .
- Validation : R-factor (<0.05) and electron density maps confirm accuracy .
Advanced: What methodologies quantify binding affinity to biological targets?
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) on a chip; measure real-time binding (ka/kd rates) .
- Isothermal titration calorimetry (ITC) : Directly measure enthalpy changes (ΔH) for stoichiometric analysis .
- Fluorescence polarization : Competitive assays with fluorescent probes (e.g., FITC-labeled ATP) to determine IC .
Basic: How does the tert-butyl group influence the compound’s reactivity?
- Steric effects : The bulky tert-butyl group reduces nucleophilic attack at the 4-position, directing reactions to the 2-amine site .
- Electron donation : Enhances electron density on the thiazole ring, increasing stability in acidic conditions (e.g., pKa ~5–6) .
Advanced: What strategies optimize in vivo pharmacokinetics for this compound?
- Lipinski’s rule compliance : MW <500, LogP <5 (predicted via ChemDraw) ensures oral bioavailability .
- Metabolic stability : Microsomal assays (human liver microsomes) to assess CYP450-mediated degradation .
- Formulation : Nanoemulsions or liposomes to enhance solubility (logS ~-4.5) and half-life .
Advanced: How to validate target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
